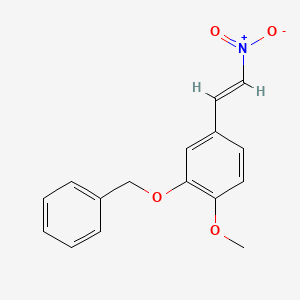

![molecular formula C21H21NO4S2 B2798783 Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-44-5](/img/structure/B2798783.png)

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound. It is also known as "methyl 3-Sulfonyl amino-2-thiophenecarboxylate" . It has gained attention for its potential use in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4S2 and it has a molecular weight of 415.52.Physical And Chemical Properties Analysis

This compound appears as a white crystalline substance. It is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol . It has a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C (Solv: water (7732-18-5)), a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, and a vapor pressure of 1.53E-07mmHg at 25°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is involved in various chemical synthesis processes, showcasing its versatility in organic chemistry. One significant application includes its use in the palladium-catalyzed arylation of thiophenes, where it undergoes regiospecific coupling with aryl/heteroaryl bromides to yield 5-arylated thiophene derivatives, highlighting its potential in synthesizing complex organic molecules (Bheeter, Bera, & Doucet, 2013). Additionally, its transformation into stable precursors for o-dimethylene thiophene through a facile synthesis route further demonstrates its utility in preparing novel thiophene-based compounds for further chemical investigations (Tso, Tsay, & Li, 1995).

Advanced Material Development

This compound also plays a crucial role in the development of advanced materials. For instance, its derivatives have been synthesized for the exploration of their potential as inverse agonists of peroxisome proliferator-activated receptor (PPAR) β/δ, offering insights into the molecular design of ligands with enhanced cellular activity (Toth et al., 2016). Such research paves the way for creating novel therapeutics targeting PPARβ/δ, which is significant in understanding and manipulating physiological and pathophysiological processes.

Environmental and Energy Applications

Moreover, the compound is involved in studies focusing on the environmental and energy sectors, such as the photochemical degradation of crude oil components. Research in this domain aims at elucidating the degradation pathways of thiophene derivatives in aquatic environments, contributing to our understanding of oil spill impacts and the natural attenuation processes of pollutants (Andersson & Bobinger, 1996). Another noteworthy application includes its role in synthesizing polymers for eco-friendly solvent-processed polymer solar cells, demonstrating its contribution to renewable energy technology by facilitating the development of high-efficiency and stable solar cells (Park et al., 2017).

Safety and Hazards

This compound is classified as an irritant. It may cause eye irritation and may cause sensitization by skin contact . Safety measures include avoiding contact with skin and eyes, and avoiding inhalation of its vapor. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

Propiedades

IUPAC Name |

methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-4-15-6-5-7-17(12-15)22-28(24,25)20-18(13-27-19(20)21(23)26-3)16-10-8-14(2)9-11-16/h5-13,22H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCFIOZNMGKDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2798704.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)

![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)

![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)